6-Chloro-3-methoxypyrazin-2-amine
Overview
Description
6-Chloro-3-methoxypyrazin-2-amine is an organic compound with the molecular formula C5H6ClN3O. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both chloro and methoxy substituents on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxypyrazin-2-amine typically involves the introduction of chloro and methoxy groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrazine precursor is reacted with chloro and methoxy reagents under controlled conditions. For example, starting from 2-aminopyrazine, chlorination can be achieved using thionyl chloride, followed by methoxylation using sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or dechlorinated products.
Scientific Research Applications
6-Chloro-3-methoxypyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic electronic materials and as a precursor for functionalized polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyrazin-2-amine: Similar structure but different substitution pattern.
2-Amino-6-chloropyrazine: Lacks the methoxy group.
6-Chloro-N-methylpyrazin-2-amine: Contains a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-3-methoxypyrazin-2-amine is unique due to the presence of both chloro and methoxy groups on the pyrazine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
6-chloro-3-methoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDGVGWVOGYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591732 | |
Record name | 6-Chloro-3-methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-49-6 | |
Record name | 6-Chloro-3-methoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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